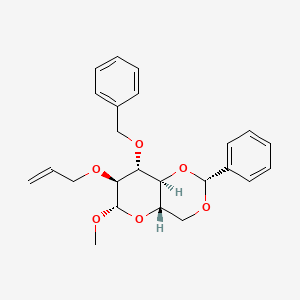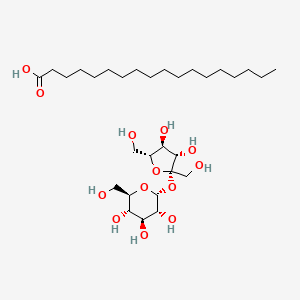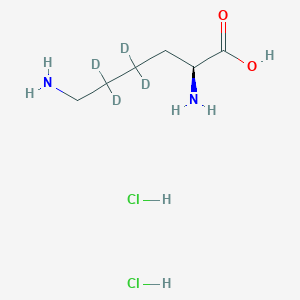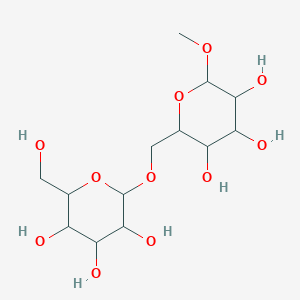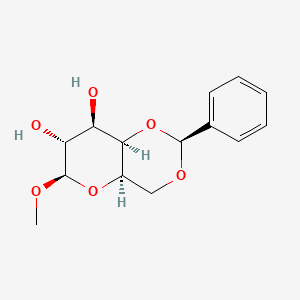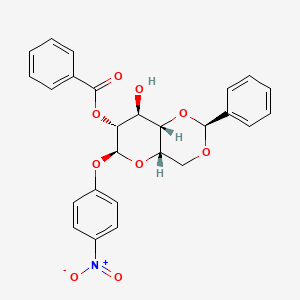
4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a synthetic carbohydrate derivative used extensively in glycosylation research. This compound is particularly valuable in studying carbohydrate-protein interactions, which are crucial in various biological processes and disease mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-mannopyranoside are protected using benzylidene groups to prevent unwanted reactions.
Benzoylation: The 2-position hydroxyl group is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Introduction of 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced via a nucleophilic substitution reaction, often using 4-nitrophenyl chloroformate.
Industrial Production Methods
While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This includes using automated reactors and continuous flow systems to ensure consistent product quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The benzoyl and benzylidene groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Hydrolysis Products: Free mannopyranoside derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted mannopyranosides depending on the reagents used.
Applications De Recherche Scientifique
4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside is used in several scientific research areas:
Chemistry: Studying glycosylation reactions and developing new synthetic pathways for carbohydrate derivatives.
Biology: Investigating carbohydrate-protein interactions, which are crucial in cell signaling and immune responses.
Medicine: Exploring potential therapeutic applications in diseases related to glycosylation disorders.
Industry: Used in the development of biochemical assays and as a standard in analytical chemistry
Mécanisme D'action
The compound exerts its effects primarily through its interactions with glycosylation enzymes and proteins. It acts as a substrate or inhibitor in various biochemical assays, helping to elucidate the mechanisms of carbohydrate processing and recognition in biological systems. The molecular targets include glycosidases and glycosyltransferases, which are enzymes involved in the synthesis and breakdown of glycosidic bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl alpha-D-mannopyranoside: Lacks the benzoyl and benzylidene groups, making it less specific in certain biochemical assays.
2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside: Lacks the 4-nitrophenyl group, affecting its reactivity and application in glycosylation studies.
Uniqueness
4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to its combination of protective groups and the 4-nitrophenyl moiety, which enhances its specificity and utility in glycosylation research. This makes it a versatile tool in both synthetic and analytical applications .
Propriétés
IUPAC Name |
[(2S,4aS,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21-,22+,23+,25-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTMIDIVOUQVNN-POXULCJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O[C@H](O1)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
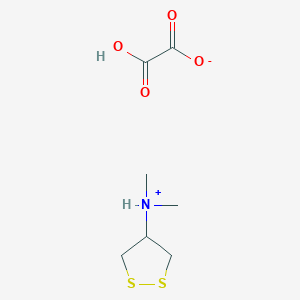
![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)
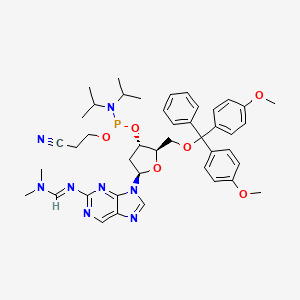
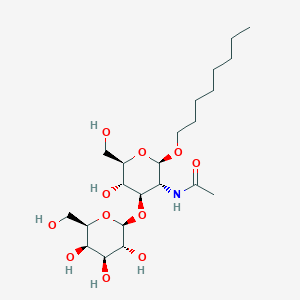
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)
![2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8082861.png)
![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B8082875.png)
